4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Description

Structural Classification and Molecular Identity

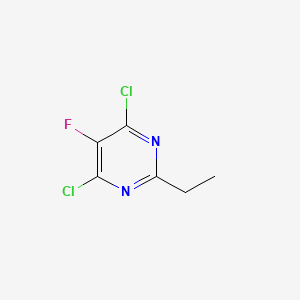

4,6-Dichloro-2-ethyl-5-fluoropyrimidine belongs to the extensive family of halogenated pyrimidines, representing a trisubstituted derivative of the fundamental pyrimidine ring system. The compound possesses the Chemical Abstracts Service registry number 1152109-89-1 and exhibits a molecular formula of C₆H₅Cl₂FN₂ with a corresponding molecular weight of 195.02 grams per mole. The structural architecture of this compound demonstrates a sophisticated arrangement of substituents around the six-membered aromatic heterocycle, featuring two chlorine atoms positioned at the 4 and 6 positions, a fluorine atom at the 5 position, and an ethyl group attached to the 2 position of the pyrimidine ring.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the precise positioning of each substituent on the pyrimidine core structure. Pyrimidine itself represents one of the three fundamental diazines, characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. This particular derivative exemplifies the complexity achievable through selective functionalization of the pyrimidine scaffold, incorporating multiple halogen atoms alongside an alkyl substituent to create a compound with distinct chemical and physical properties.

The molecular geometry of this compound reflects the planar nature inherent to aromatic heterocycles, with the halogen substituents and ethyl group extending from the ring plane. The presence of electronegative halogen atoms significantly influences the electronic distribution within the aromatic system, creating regions of altered electron density that affect both chemical reactivity and intermolecular interactions. The combination of chlorine and fluorine substituents, along with the ethyl group, generates a unique substitution pattern that distinguishes this compound from other members of the halogenated pyrimidine family.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂FN₂ | Confirmed |

| Molecular Weight | 195.02 g/mol | Calculated |

| Chemical Abstracts Service Number | 1152109-89-1 | Registry |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic |

Historical Development of Halogenated Pyrimidines

The development of halogenated pyrimidines traces its origins to the late nineteenth century, when early synthetic chemists began exploring the functionalization of heterocyclic aromatic systems. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives through condensation reactions involving ethyl acetoacetate and amidines, establishing foundational synthetic methodologies that continue to influence contemporary approaches. The introduction of halogen substituents into pyrimidine rings represented a significant advancement in heterocyclic chemistry, expanding the range of accessible derivatives and their potential applications.

Halogenated pyrimidines gained particular prominence in the mid-twentieth century as researchers recognized their potential as radiosensitizers and pharmaceutical intermediates. The unique class of non-hypoxic cell radiosensitizers represented by halogenated pyrimidines underwent clinical investigation, with compounds requiring incorporation into cellular deoxyribonucleic acid to achieve their sensitizing effects. This biological activity sparked intense research interest in developing synthetic methods for accessing diverse halogenated pyrimidine derivatives, including those bearing multiple halogen substituents and additional functional groups.

The evolution of synthetic methodologies for halogenated pyrimidines has paralleled advances in organometallic chemistry and catalysis. Modern approaches to pyrimidine halogenation encompass both direct halogenation of existing pyrimidine rings and construction of pre-halogenated pyrimidine systems through cyclization reactions. The development of selective halogenation techniques has enabled the preparation of compounds like this compound, where precise control over substituent positioning becomes essential for achieving desired properties and biological activities.

Contemporary research in halogenated pyrimidine chemistry continues to build upon these historical foundations, with investigations focusing on understanding structure-activity relationships and developing improved synthetic methodologies. The preparation of compounds such as 4,6-dichloro-5-fluoropyrimidine through controlled chlorination and fluorination processes demonstrates the sophistication achieved in modern heterocyclic synthesis. These advances have facilitated access to increasingly complex halogenated pyrimidine derivatives, including those bearing multiple different halogen atoms and additional substituents.

Position of this compound in Pyrimidine Chemistry

This compound occupies a distinctive position within the broader landscape of pyrimidine chemistry due to its unique combination of substituents and their specific positioning on the aromatic ring. The compound represents an advanced example of polysubstituted pyrimidines, incorporating both halogen atoms and an alkyl group in a pattern that significantly influences its chemical behavior and potential applications. The presence of chlorine atoms at both the 4 and 6 positions creates a symmetrical halogenation pattern that contrasts with the asymmetry introduced by the fluorine atom at position 5 and the ethyl group at position 2.

The positioning of substituents in this compound follows patterns commonly observed in bioactive pyrimidine derivatives, where strategic placement of electron-withdrawing groups influences both molecular stability and reactivity. The 4,6-dichloro substitution pattern appears frequently in pyrimidine-based pharmaceuticals and agrochemicals, as these positions allow for subsequent modification through nucleophilic displacement reactions. The additional presence of fluorine at position 5 and the ethyl group at position 2 creates a compound with enhanced lipophilicity and altered electronic properties compared to simpler dichloropyrimidines.

Within the context of heterocyclic synthetic chemistry, this compound serves as both a synthetic intermediate and a model compound for studying the effects of multiple halogenation on pyrimidine properties. The compound's structure allows for investigation of how different halogen atoms influence aromatic reactivity, with chlorine and fluorine exhibiting distinct electronic effects despite both being electron-withdrawing substituents. The ethyl group provides an additional dimension for exploring substituent effects, as alkyl groups generally exhibit electron-donating properties that can modulate the overall electronic character of the molecule.

The synthetic accessibility of this compound through established halogenation and alkylation methodologies positions it as a valuable building block for accessing more complex heterocyclic structures. Related compounds in the pyrimidine family, such as 4,6-dichloro-5-fluoropyrimidine and various ethyl-substituted pyrimidines, provide reference points for understanding how individual substituents contribute to overall molecular properties. The availability of multiple synthetic routes to such compounds facilitates their use in systematic structure-activity studies and the development of new synthetic methodologies.

| Related Compound | Molecular Formula | Key Difference |

|---|---|---|

| 4,6-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | Lacks ethyl group |

| 4-Chloro-6-ethyl-5-fluoropyrimidine | C₆H₆ClFN₂ | Single chlorine |

| 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | C₆H₅Cl₂FN₂ | Different chlorine positions |

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends across multiple domains of heterocyclic chemistry, serving as a model system for understanding fundamental principles of aromatic substitution, electronic effects, and molecular recognition. The compound's unique substitution pattern provides researchers with opportunities to investigate how multiple halogen atoms and alkyl groups interact to influence overall molecular properties, including solubility, stability, and reactivity patterns. These investigations contribute to broader understanding of structure-property relationships in heterocyclic systems, informing the design of new compounds with desired characteristics.

Recent spectroscopic investigations of halogenated pyrimidines have revealed detailed information about their electronic structures and bonding characteristics. Studies employing near-edge x-ray absorption fine structure spectroscopy and x-ray photoemission spectroscopy have demonstrated how halogen substituents alter the electronic properties of pyrimidine rings, with different halogens producing distinct spectroscopic signatures. The investigation of compounds like this compound contributes to this growing body of knowledge by providing examples of how multiple halogenation affects electronic structure.

The synthetic chemistry of halogenated pyrimidines continues to evolve, with new methodologies enabling selective functionalization of specific positions on the pyrimidine ring. Research into halogenation reactions has revealed the importance of electronic effects in determining regioselectivity, with electron-withdrawing substituents directing subsequent halogenation to specific positions. The study of compounds like this compound provides insights into how existing substituents influence the outcome of further functionalization reactions, contributing to the development of predictive models for synthetic planning.

Contemporary research applications of halogenated pyrimidines encompass diverse areas including materials science, catalysis, and biological activity studies. Recent investigations have explored the antibiofilm activities of halogenated pyrimidines against bacterial pathogens, revealing how halogen substitution patterns influence biological activity. The systematic study of compounds like this compound contributes to understanding how structural modifications translate into functional differences, informing the rational design of new compounds with enhanced properties.

The role of this compound in synthetic methodology development reflects its utility as both a starting material and a target compound for demonstrating new synthetic transformations. The presence of multiple reactive sites within the molecule allows for exploration of selective functionalization strategies, while its well-defined structure provides a reliable standard for evaluating synthetic efficiency and selectivity. These characteristics make the compound valuable for training synthetic chemists and developing new reaction protocols that can be applied to broader classes of heterocyclic compounds.

Properties

IUPAC Name |

4,6-dichloro-2-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWBZTOPEQGYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Hydroxypyrimidines Using Phosphorus Oxychloride and Chlorine

A well-documented industrial method involves the chlorination of 4,6-dihydroxy-5-fluoropyrimidine derivatives using phosphorus oxychloride (POCl3) and chlorine gas in the presence of phosphorus trichloride (PCl3). The process includes:

- Reacting 4,6-dihydroxy-5-fluoropyrimidine with POCl3 and a base such as dimethylaniline.

- Subsequent treatment of the intermediate with chlorine gas and PCl3 at elevated temperatures (80°C to reflux).

- Distillative work-up to isolate 4,6-dichloro-5-fluoropyrimidine and recover POCl3.

This method yields high purity products suitable for agrochemical synthesis and allows for recycling of reagents, improving sustainability and cost-efficiency. The reaction is typically carried out with controlled stoichiometry to avoid over-chlorination and minimize chlorophosphonic acid by-products.

Phosgene-Mediated Chlorination in Organic Solvents

An alternative approach uses phosgene (COCl2) as the chlorinating agent in solvents such as nitrobenzene, chlorobenzene, or acetonitrile. Key features include:

- Reacting 4,6-dihydroxy-5-fluoropyrimidine or its alkali metal salt with phosgene in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

- The reaction proceeds efficiently at temperatures around 95°C.

- Nitrobenzene as a solvent allows the reaction to proceed without additional catalysts, simplifying the process.

- The product can be distilled off as the first fraction, and the solvent and catalyst residue can be recycled.

This method offers shorter reaction times and higher yields compared to previous processes, with low by-product formation. It is industrially attractive due to ease of product isolation and catalyst reuse.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine as a Precursor Step

For the specific ethyl-substituted compound, a related synthesis involves:

- Starting from 6-ethyl-5-fluoropyrimidin-4(1H)-one.

- Reacting with phosphorus oxychloride in dichloromethane solvent.

- Using triethylamine as a base to facilitate chlorination at the 4-position.

- The reaction is conducted at controlled temperatures (below 35°C during addition, then reflux at 40-48°C).

- Work-up includes aqueous extraction and solvent removal under reduced pressure.

This method achieves a 99% yield and 99.6% purity of 4-chloro-6-ethyl-5-fluoropyrimidine, which can be further chlorinated at the 6-position to yield the target 4,6-dichloro-2-ethyl-5-fluoropyrimidine.

The chlorination of hydroxypyrimidines is a critical step for introducing chlorine substituents at the 4- and 6-positions. The use of phosphorus oxychloride combined with chlorine and phosphorus trichloride has been optimized to maximize yield and purity, with distillation enabling recovery of reagents and product isolation.

The phosgene-based method represents an advancement by reducing reaction time and simplifying work-up, particularly when using nitrobenzene as solvent and DMAP as catalyst. This method also minimizes hazardous by-products and improves sustainability by enabling catalyst recycling.

The synthesis of the ethyl-substituted intermediate 4-chloro-6-ethyl-5-fluoropyrimidine via POCl3 and triethylamine in dichloromethane provides a high-purity precursor that can be further chlorinated to obtain the final compound. This stepwise approach allows precise control of substitution patterns on the pyrimidine ring.

The preparation of this compound is effectively achieved through chlorination of hydroxypyrimidine precursors using phosphorus oxychloride and chlorine or phosgene-mediated methods. The choice of solvent, catalyst, and reaction conditions critically affects yield, purity, and process efficiency. Industrial processes favor methods that allow reagent recycling, minimize hazardous by-products, and provide high-purity products suitable for further synthetic applications in agrochemical and pharmaceutical industries.

Chemical Reactions Analysis

4,6-Dichloro-2-ethyl-5-fluoropyrimidine undergoes various types of chemical reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction Reactions: It can also participate in oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: This compound can be used in coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

Antiviral and Anticancer Agents

The compound serves as a vital intermediate in the synthesis of various antiviral and anticancer drugs. For instance, it is utilized in the development of inhibitors targeting specific kinases involved in cancer progression. Research indicates that derivatives of 4,6-dichloro-2-ethyl-5-fluoropyrimidine exhibit potent inhibitory activity against JAK2 kinase, which is implicated in several hematological malignancies .

Case Study: JAK2 Inhibitors

In a study focusing on the synthesis of JAK2 inhibitors, this compound was used to create a series of compounds that demonstrated significant antiproliferative effects against cancer cell lines. The results indicated that modifications to the pyrimidine structure could enhance potency and selectivity towards JAK2 .

Pesticide Development

One of the primary applications of this compound is in the formulation of crop protection agents. Its derivatives are employed in synthesizing herbicides and fungicides that target specific pests while minimizing environmental impact. The compound's chlorinated structure contributes to its effectiveness as a pesticide by enhancing its stability and bioactivity .

Case Study: Herbicide Efficacy

A research project evaluated the efficacy of herbicides derived from this compound against common agricultural weeds. The findings revealed that these herbicides provided effective control over resistant weed species, highlighting the compound's potential to improve crop yields and reduce reliance on traditional chemical treatments .

Toxicological Considerations

While this compound has beneficial applications, it also poses certain health risks. The compound is classified as harmful if ingested or inhaled and can cause severe skin burns upon contact. Safety data sheets recommend strict handling procedures to mitigate exposure risks during synthesis and application .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. It can also interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4,6-Dichloro-2-ethyl-5-fluoropyrimidine

- CAS Number : 7043-09-6

- Molecular Formula : C₆H₅Cl₂FN₂

- Molecular Weight : 207.03 g/mol (calculated)

This compound is a halogenated pyrimidine derivative with substituents at positions 2 (ethyl), 4 and 6 (chloro), and 5 (fluoro). Pyrimidines are critical in pharmaceuticals and agrochemicals due to their ability to modulate biological activity through electronic and steric effects .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Key Insights :

- Ethyl and methyl groups at position 2 influence steric hindrance and lipophilicity. The ethyl group increases molecular weight and may enhance membrane permeability in drug candidates compared to methyl .

- Sulfur-containing substituents (e.g., propylsulfanyl) improve solubility but may reduce metabolic stability .

Variations at Position 5

Key Insights :

Halogenation Patterns

Biological Activity

4,6-Dichloro-2-ethyl-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, making it a valuable candidate for drug development.

This compound can be synthesized through several chemical pathways, often involving chlorination and fluorination processes. The synthesis typically requires careful control of reaction conditions to yield high-purity products suitable for biological testing .

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their normal function. This mechanism is crucial in the context of developing therapeutic agents against diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may also interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered cellular responses that are beneficial in treating certain conditions .

Biological Activity

The biological activities attributed to this compound include:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown promising results against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer drugs .

- Antiviral Properties : The compound has also been investigated for its antiviral potential. Its structural characteristics allow it to interfere with viral replication processes, making it a candidate for treating viral infections .

- Enzyme Inhibition Studies : Specific studies have identified the compound as an effective inhibitor of certain kinases involved in cancer progression, further supporting its use in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Findings |

|---|---|---|

| Antitumor | Various cancer cell lines | Significant inhibition observed (IC50 values) |

| Antiviral | Viral replication enzymes | Effective in reducing viral load |

| Enzyme Inhibition | Kinases (e.g., PfGSK3) | Potent inhibitors identified with low IC50 |

Case Study: Antitumor Activity

In a study focusing on the antitumor effects of this compound derivatives, researchers synthesized multiple analogs and evaluated their potency against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating strong cytotoxic effects .

Case Study: Antiviral Potential

Another study explored the antiviral properties of the compound against specific viruses. Results showed that this compound significantly reduced viral replication in vitro, indicating its potential as a therapeutic agent for viral infections .

Q & A

Q. What synthetic strategies are recommended for achieving regioselective chlorination and fluorination in 4,6-Dichloro-2-ethyl-5-fluoropyrimidine?

-

Methodological Answer : Regioselective synthesis involves sequential halogenation. Begin by introducing the ethyl group at position 2 via alkylation (e.g., using ethylmagnesium bromide in THF) . Subsequent chlorination at positions 4 and 6 can be achieved using POCl₃ with catalytic N,N-dimethylaniline at reflux (~110°C) . Fluorination at position 5 typically employs DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions to replace hydroxyl or nitro groups . Monitor reaction progress via TLC or HPLC to minimize byproducts.

-

Key Considerations :

- Order of substitutions (ethyl first to avoid steric hindrance during alkylation).

- Use of protecting groups for sensitive positions during fluorination.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

-

NMR Spectroscopy :

-

¹H NMR to confirm ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).

-

¹⁹F NMR for fluorine environment (δ -120 to -140 ppm for aromatic F) .

-

¹³C NMR to verify substituent positions (e.g., C-F at ~160 ppm) .

-

Mass Spectrometry :

-

High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₆H₅Cl₂F₃N₂: 244.97 g/mol) .

-

Elemental Analysis :

-

Validate C, H, N, Cl, and F percentages (±0.3% tolerance) .

- Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 1.3 (t, CH₃), δ 2.8 (q, CH₂) | Confirm ethyl group |

| ¹⁹F NMR | δ -135 ppm (s) | Verify fluorination |

| HRMS | [M+H]⁺ = 244.97 | Molecular formula validation |

Advanced Research Questions

Q. How do the electronic effects of the ethyl and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

Ethyl Group (Position 2) :

Electron-donating inductive effect increases electron density at adjacent positions, enhancing susceptibility to electrophilic aromatic substitution. However, steric bulk may hinder access to position 6 . -

Fluoro Group (Position 5) :

Strong electron-withdrawing effect directs nucleophilic attacks to positions 4 and 6, which are activated by adjacent Cl atoms . -

Experimental Optimization :

For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ in DMF/H₂O (3:1) with aryl boronic acids at 80°C. Prioritize substitutions at position 4 due to lower steric hindrance .- Data Table :

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Ethyl | 2 | Electron-donating | Favors electrophilic substitution |

| Fluoro | 5 | Electron-withdrawing | Activates positions 4/6 for nucleophilic substitution |

Q. What computational methods can predict the regioselectivity of substitution reactions in this compound?

- Methodological Answer :

- DFT Calculations :

Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and charge distribution. Predict activation energies for substitutions at positions 4 vs. 6 . - Molecular Electrostatic Potential (MEP) Maps :

Identify electron-deficient regions (e.g., position 4) as hotspots for nucleophilic attack . - Validation :

Compare computational predictions with experimental LC-MS data on reaction intermediates .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported yields for nucleophilic substitutions involving this compound?

- Methodological Answer : Discrepancies often arise from:

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts .

-

Catalyst Choice : Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) yield different turnover numbers .

-

Temperature Control : Exothermic fluorination steps require precise cooling to avoid side reactions .

- Optimization Protocol :

Screen solvents (DMF, THF, acetonitrile).

Test Pd catalysts (0.5–2 mol%).

Monitor reaction temperature (RT vs. 60°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.